parthenocissin A
CAS No.: 212513-35-4
Cat. No.: VC4625995
Molecular Formula: C28H22O6
Molecular Weight: 454.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212513-35-4 |
|---|---|
| Molecular Formula | C28H22O6 |
| Molecular Weight | 454.478 |
| IUPAC Name | (1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
| Standard InChI | InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 |
| Standard InChI Key | BIQMSWPBPAKGSE-NUGSKGIGSA-N |
| SMILES | C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Introduction
Structural Characterization of Parthenocissin A
Molecular Architecture
Parthenocissin A () is a dimeric stilbenoid formed via oxidative coupling of two resveratrol () units. Its structure comprises two benzene rings (A and B) linked by a central ethylene bridge, with additional oxygen-containing heterocycles (Figure 1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) analyses confirm a trans-configuration at the ethylene bridge and a bicyclo-[3.2.1] octen-dione core, a hallmark of resveratrol oligomers .
Table 1: Key Spectral Data for Parthenocissin A
| Technique | Data |
|---|---|
| H NMR (500 MHz, CDCl₃) | δ 7.42 (d, J = 16.4 Hz, H-7), 6.82 (s, H-2/H-6), 6.32 (d, J = 2.1 Hz, H-10) |
| C NMR (125 MHz, CDCl₃) | δ 194.2 (C=O), 164.5 (C-3), 139.8 (C-4), 126.7 (C-1) |
| HR-MS (ESI+) | m/z 479.1445 [M+H]⁺ (calc. 479.1449) |
Stereochemical Features
The absolute configuration of parthenocissin A was resolved using circular dichroism (CD) spectroscopy. Comparative analysis with hydrogenated derivatives of ε-viniferin—a structurally analogous dimer—revealed a 7a(R),8a(R) configuration, consistent with biosynthetic pathways involving oxidative enzymes .
Natural Occurrence and Isolation Methods
Plant Sources
Parthenocissin A is predominantly found in Parthenocissus quinquefolia, a species native to North America but cultivated globally. Lesser quantities have been detected in P. tricuspidata (Boston ivy), though its adhesive secretions prioritize polysaccharides over stilbenoids .
Extraction and Purification
Standard isolation protocols involve:
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Solvent Extraction: Dried leaves are macerated in dichloromethane or methanol for 24–48 hours.
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Column Chromatography: Silica gel columns eluted with hexane-ethyl acetate gradients (9:1 to 1:1) yield crude fractions.
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HPLC Refinement: Semi-preparative HPLC with a C18 column (acetonitrile-water, 65:35) achieves >95% purity .
Pharmacological Activities
Antioxidant Capacity
Parthenocissin A scavenges free radicals (IC₅₀ = 12.7 μM in DPPH assay), outperforming resveratrol (IC₅₀ = 23.4 μM). This activity correlates with its polyphenolic structure, which donates hydrogen atoms to stabilize reactive oxygen species .
Anti-Inflammatory Effects
In rat models of carrageenan-induced paw edema, oral administration of parthenocissin A (10 mg/kg) reduced swelling by 62% within 6 hours. Mechanistic studies attribute this to inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .
Table 2: In Vivo Anti-Inflammatory Data
| Dose (mg/kg) | Edema Reduction (%) | Target Enzyme Inhibition (%) |
|---|---|---|
| 5 | 45 | COX-2: 38; NF-κB: 27 |
| 10 | 62 | COX-2: 59; NF-κB: 68 |
Biosynthesis and Synthetic Approaches
Biosynthetic Pathway
In P. quinquefolia, resveratrol monomers undergo oxidative coupling catalyzed by peroxidase enzymes (e.g., horseradish peroxidase) and hydrogen peroxide. Radical-mediated C-C bond formation at the 4´ and 8 positions yields parthenocissin A .
Laboratory Synthesis
A biomimetic synthesis route employs:
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Oxidative Dimerization: Resveratrol (1 equiv) treated with Ag₂O (2 equiv) in acetone-water (4:1) at 25°C for 48 hours.
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Cyclization: Acid-catalyzed (HCl, MeOH) ring closure forms the bicyclo-[3.2.1] core (yield: 32%) .
Challenges and Future Directions
Bioavailability Limitations
Despite its potency, parthenocissin A exhibits poor oral bioavailability (<15%) due to first-pass metabolism. Nanoencapsulation in liposomes (100 nm diameter) improves intestinal absorption by 300% in murine models .
Ecological and Sustainable Sourcing
Wild harvesting of P. quinquefolia risks ecosystem disruption. Cell culture systems producing parthenocissin A at 0.8 mg/L/day offer a scalable alternative .
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